(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid (2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid
Brand Name: Vulcanchem
CAS No.: 827034-92-4
VCID: VC14562863
InChI: InChI=1S/C35H49NO10/c1-3-5-7-10-13-16-27(37)17-14-11-8-9-12-15-18-29(35(45,34(43)44)25-31(38)39)32(40)36-30(33(41)42)24-26-19-21-28(22-20-26)46-23-6-4-2/h15,18-22,29-30,45H,3,5,7-14,16-17,23-25H2,1-2H3,(H,36,40)(H,38,39)(H,41,42)(H,43,44)/b18-15+/t29-,30+,35+/m1/s1
SMILES:
Molecular Formula: C35H49NO10
Molecular Weight: 643.8 g/mol

(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid

CAS No.: 827034-92-4

Cat. No.: VC14562863

Molecular Formula: C35H49NO10

Molecular Weight: 643.8 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid - 827034-92-4

Specification

CAS No. 827034-92-4
Molecular Formula C35H49NO10
Molecular Weight 643.8 g/mol
IUPAC Name (2S)-2-[(E,2S)-1-[[(1S)-2-(4-but-2-ynoxyphenyl)-1-carboxyethyl]amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid
Standard InChI InChI=1S/C35H49NO10/c1-3-5-7-10-13-16-27(37)17-14-11-8-9-12-15-18-29(35(45,34(43)44)25-31(38)39)32(40)36-30(33(41)42)24-26-19-21-28(22-20-26)46-23-6-4-2/h15,18-22,29-30,45H,3,5,7-14,16-17,23-25H2,1-2H3,(H,36,40)(H,38,39)(H,41,42)(H,43,44)/b18-15+/t29-,30+,35+/m1/s1
Standard InChI Key RZHKGHCZVMTIDL-XSRFUOEWSA-N
Isomeric SMILES CCCCCCCC(=O)CCCCCC/C=C/[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC#CC)C(=O)O)[C@@](CC(=O)O)(C(=O)O)O
Canonical SMILES CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=C(C=C1)OCC#CC)C(=O)O)C(CC(=O)O)(C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is characterized by a complex stereochemical arrangement and multiple functional groups critical to its bioactivity :

PropertyValue
IUPAC Name(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid
Molecular FormulaC₃₅H₄₉NO₁₀
Molecular Weight643.8 g/mol
CAS Registry Number827034-92-4
SMILES NotationCCCCCCCC(=O)CCCCCC\C=C$$C@H](C(=O)NC@@HC(=O)O)C@@(CC(=O)O)C(=O)O
Key Functional GroupsCarboxyl, hydroxyl, carbamoyl, but-2-ynoxyphenyl, conjugated double bonds

Stereochemistry and Structural Insights

The molecule contains three chiral centers [(2S), (E,1S), and (1S)] that dictate its three-dimensional conformation . The but-2-ynoxyphenyl group contributes to hydrophobicity, while the carboxyl and hydroxyl groups enhance polarity, facilitating interactions with biological targets like enzymes . The E-configuration of the double bond in the heptadec-enyl chain is essential for maintaining structural rigidity .

Synthesis and Physicochemical Properties

Synthetic Pathways

NA-808 is synthesized via multi-step organic reactions, including:

  • Stereoselective alkylation to establish chiral centers .

  • Coupling reactions to integrate the but-2-ynoxyphenyl moiety .

  • Protection/deprotection strategies for hydroxyl and carboxyl groups .

Custom synthesis is required due to its complexity, with lead times of 2–3 months .

Physicochemical Data

PropertyValue
AppearanceWhite to off-white powder
SolubilityLow aqueous solubility
StabilityStable at -20°C (long-term)
Partition Coefficient (LogP)~4–5 (estimated)

Biological Activity and Mechanism of Action

Primary Targets

NA-808 acts as a serine palmitoyltransferase (SPT) inhibitor, disrupting sphingolipid biosynthesis . It also exhibits hepatitis C virus (HCV) replication inhibition through undefined mechanisms, potentially involving viral protease or polymerase interference .

In Vitro and In Vivo Findings

  • HCV Replication Inhibition: Demonstrated EC₅₀ values in sub-micromolar ranges in hepatocyte models .

  • SPT Inhibition: Reduces ceramide levels by >50% at 10 µM in hepatic cell lines .

  • Species-Specific Pharmacokinetics: Rat studies showed non-linear liver accumulation, suggesting extensive hepatic metabolism .

Preclinical and Clinical Development

Preclinical Studies

  • Toxicology: Acute oral and dermal LD₅₀ values exceeded 15 g/kg and 2 g/kg, respectively, in rodents . No genotoxicity was observed in Ames tests .

  • Pharmacokinetics: High plasma protein binding (>95%) and a half-life of 6–8 hours in rats .

Clinical Trials

Two Phase I trials (NCT identifiers: jRCT2080221056, JapicCTI-101089) evaluated NA-808 in chronic HCV patients :

Trial ParameterDetails
PhaseI
StatusDiscontinued (2010)
OutcomeNo efficacy data published; development halted due to undisclosed reasons

Research Gaps and Future Directions

  • Mechanistic Elucidation: Detailed studies on HCV inhibition mechanisms are needed .

  • Synthetic Optimization: Improve yield and scalability for preclinical testing .

  • Therapeutic Repurposing: Potential applications in sphingolipid-related disorders (e.g., diabetes, neuropathy) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator